physicochemical properties of 4-(Aminomethyl)thiophene-2-carboxylic acid
physicochemical properties of 4-(Aminomethyl)thiophene-2-carboxylic acid
This technical whitepaper provides an in-depth analysis of 4-(Aminomethyl)thiophene-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and applications in fragment-based drug discovery (FBDD).
Physicochemical Profiling, Synthetic Workflows, and Application in Drug Design
Executive Summary
4-(Aminomethyl)thiophene-2-carboxylic acid is a bifunctional thiophene derivative that serves as a bioisostere for meta-substituted aromatic amino acids (e.g., m-aminomethylbenzoic acid) and cyclic GABA analogs. Its unique structural features—specifically the electron-rich thiophene ring and the specific vector orientation of the aminomethyl and carboxyl groups—make it a valuable scaffold for optimizing ligand-target interactions.[1]
This compound has gained traction in the design of P2Y14 receptor antagonists and D-amino acid oxidase (DAAO) inhibitors , where the thiophene core offers distinct pi-stacking capabilities compared to phenyl analogs. This guide details its molecular architecture, predictive and experimental physicochemical properties, and robust synthetic protocols.[1]
Molecular Architecture & Structural Analysis[1]
Electronic Properties
The thiophene ring is π-excessive (electron-rich) compared to benzene, influencing the acidity of the carboxylic acid and the basicity of the amine.[1]
-
Thiophene Ring: Acts as a bioisostere of benzene but with a smaller van der Waals radius and different electronic distribution.[1] The sulfur atom imparts a dipole moment that can engage in specific interactions (e.g., S···O interactions) within a binding pocket.[1]
-
Carboxylic Acid (C-2): The electron-withdrawing nature of the heteroaromatic ring at the 2-position typically increases acidity compared to benzoic acid.[1]
-
Aminomethyl Group (C-4): Positioned to mimic the side chain of amino acids or the distal amine in GABA analogs.[1]
Zwitterionic Nature
In aqueous solution at physiological pH (7.4), 4-(Aminomethyl)thiophene-2-carboxylic acid exists primarily as a zwitterion . The carboxyl group is deprotonated (
Figure 1: pH-dependent ionization states of 4-(Aminomethyl)thiophene-2-carboxylic acid.
Physicochemical Profiling
Due to the limited availability of experimental data for this specific regioisomer in public databases, the values below represent a consensus of experimental data for close structural analogs (e.g., 5-substituted isomers) and high-confidence predictive models.
Table 1: Key Physicochemical Parameters[2][3]
| Property | Value (Predicted/Analog) | Context & Causality |
| Molecular Formula | MW: 157.19 g/mol | |
| CAS Number | Precursor (Nitrile):[2][3] 406719-77-5HCl Salt: 1112310-92-5 | Often sold as the HCl salt or methyl ester due to zwitterionic solubility issues.[1] |
| pKa (Acid) | 3.5 ± 0.2 | Thiophene ring is electron-withdrawing, increasing acidity vs. benzoic acid (4.2).[1] |
| pKa (Base) | 9.4 ± 0.3 | Typical primary aliphatic amine pKa.[1] |
| LogP | -0.8 to -0.2 | Highly polar due to zwitterionic character; low lipophilicity.[1] |
| LogD (pH 7.4) | -2.5 to -1.5 | At physiological pH, the charged species dominates, reducing distribution into octanol.[1] |
| Solubility | High in Water (>10 mg/mL)Low in DCM/Hexane | Soluble in aqueous buffers, DMSO, and Methanol.[1] Insoluble in non-polar organics.[1] |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of zwitterionic amino acids.[1] |
Synthetic & Purification Workflows
The synthesis of 4-(Aminomethyl)thiophene-2-carboxylic acid typically proceeds via the reduction of 4-cyanothiophene-2-carboxylic acid or the reductive amination of 4-formylthiophene-2-carboxylic acid . The nitrile reduction route is preferred for scalability.[1]
Synthetic Pathway (Nitrile Reduction)
Figure 2: Synthetic route via reduction of the cyano-intermediate.
Experimental Protocol: Reduction of 4-Cyanothiophene-2-carboxylic acid
Objective: To synthesize 4-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride.
Reagents:
-
4-Cyanothiophene-2-carboxylic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (
), 1.0 M solution (3.0 eq) -
Methanol (MeOH)
-
Hydrochloric acid (6M HCl)
-
Tetrahydrofuran (THF), anhydrous
Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add 4-Cyanothiophene-2-carboxylic acid (1.0 g) and anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.
-
Reduction: Dropwise add
(3.0 eq) over 20 minutes. Caution: Gas evolution ( ). -
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin).[1]
-
Quench: Cool to 0°C. Carefully add MeOH (5 mL) dropwise to quench excess borane.
-
Acid Hydrolysis: Add 6M HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities.[1]
-
Filtration: Filter the resulting white/off-white solid.[1] This is the hydrochloride salt .[1]
Validation:
-
1H NMR (
): Look for the disappearance of the aromatic protons shift associated with the nitrile and the appearance of a methylene singlet/doublet at ~4.0–4.2 ppm ( ).[1] -
Mass Spec (ESI+): Expected
.[1]
Application Context: Drug Discovery
Scaffold Hopping & Bioisosterism
This compound is a bioisostere for:
-
Gabapentin/Pregabalin analogs: The thiophene ring provides a rigid spacer that restricts the conformational flexibility of the GABA backbone, potentially increasing receptor selectivity.[1]
-
Phenylalanine/Tyrosine mimetics: In peptide mimetics, replacing a phenyl ring with a thiophene can alter metabolic stability (blocking metabolic hotspots) and improve
interactions with target residues (e.g., Tyrosine or Phenylalanine in the binding pocket).[1]
Case Study: P2Y14 Receptor Antagonists
Recent research has utilized 4-substituted thiophene-2-carboxylates as scaffolds for P2Y14 receptor antagonists.[1] The 4-position allows for the extension of the molecule into solvent-exposed regions or specific hydrophobic pockets, while the 2-carboxylate anchors the molecule via salt bridges to positively charged residues (e.g., Lysine or Arginine) in the receptor active site.
References
-
PubChem. 4-Methylthiophene-2-carboxylic acid (Analog Reference).[1][4] National Library of Medicine.[1] Link
-
J. Med. Chem. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. (2024).[1] Link
-
ChemicalBook. Thiophene-2-carboxylic acid Properties & Applications.Link
-
Sigma-Aldrich. 5-(Aminomethyl)thiophene-2-carboxylic acid (Isomer Reference).[1]Link
-
ChemSrc. 4-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride (CAS Data).[1][2]Link
Sources
- 1. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1112310-92-5_CAS号:1112310-92-5_N-(4-phenylisoxazol-5-yl)-2-(phenylsulfonyl)acetamide - 化源网 [chemsrc.com]
- 3. 4-Cyanothiophene-2-carboxylic acid;CAS No.:406719-77-5 [chemshuttle.com]
- 4. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]
